

DuP-697 Structure-Activity Relationship Studies: A Technical Guide

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Compound of Interest

Compound Name: DuP-697

Cat. No.: B1670992

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **DuP-697**, a pivotal selective inhibitor of cyclooxygenase-2 (COX-2). **DuP-697** served as a foundational template for the development of the "coxib" class of anti-inflammatory drugs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the core principles governing the activity of **DuP-697** and its analogs.

Quantitative Data Summary

While a comprehensive public domain dataset for a wide array of **DuP-697** analogs is not readily available, the inhibitory activity of **DuP-697** itself has been characterized. The following table summarizes the available quantitative data for **DuP-697**'s biological activity.

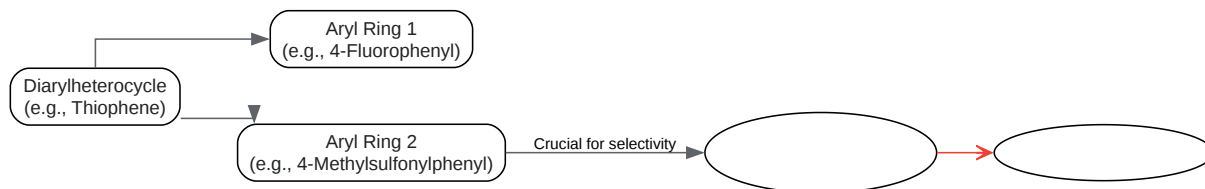
Compound	Target	Assay	IC50/ED50	Reference
DuP-697	Human COX-2	In vitro inhibition	10 nM	[1]
Bull Seminal Vesicle PG Synthesis	In vitro inhibition	24 μ M	[2]	
Rat Brain PG Synthesis	In vitro inhibition	4.5 μ M	[2]	
Rat Kidney PG Synthesis	In vitro inhibition	75 μ M	[2]	
Rat Adjuvant Arthritis (non-established)	In vivo anti-inflammatory	ED50 = 0.03 mg/kg/day	[2]	
Rat Adjuvant Arthritis (established)	In vivo anti-inflammatory	ED50 = 0.18 mg/kg/day	[2]	
Rat Randall-Selitto (inflammation pain)	In vivo analgesic	ED30 = 3.5 mg/kg	[2]	
Rat Antipyretic Assay	In vivo antipyretic	ED50 = 0.05 mg/kg	[2]	

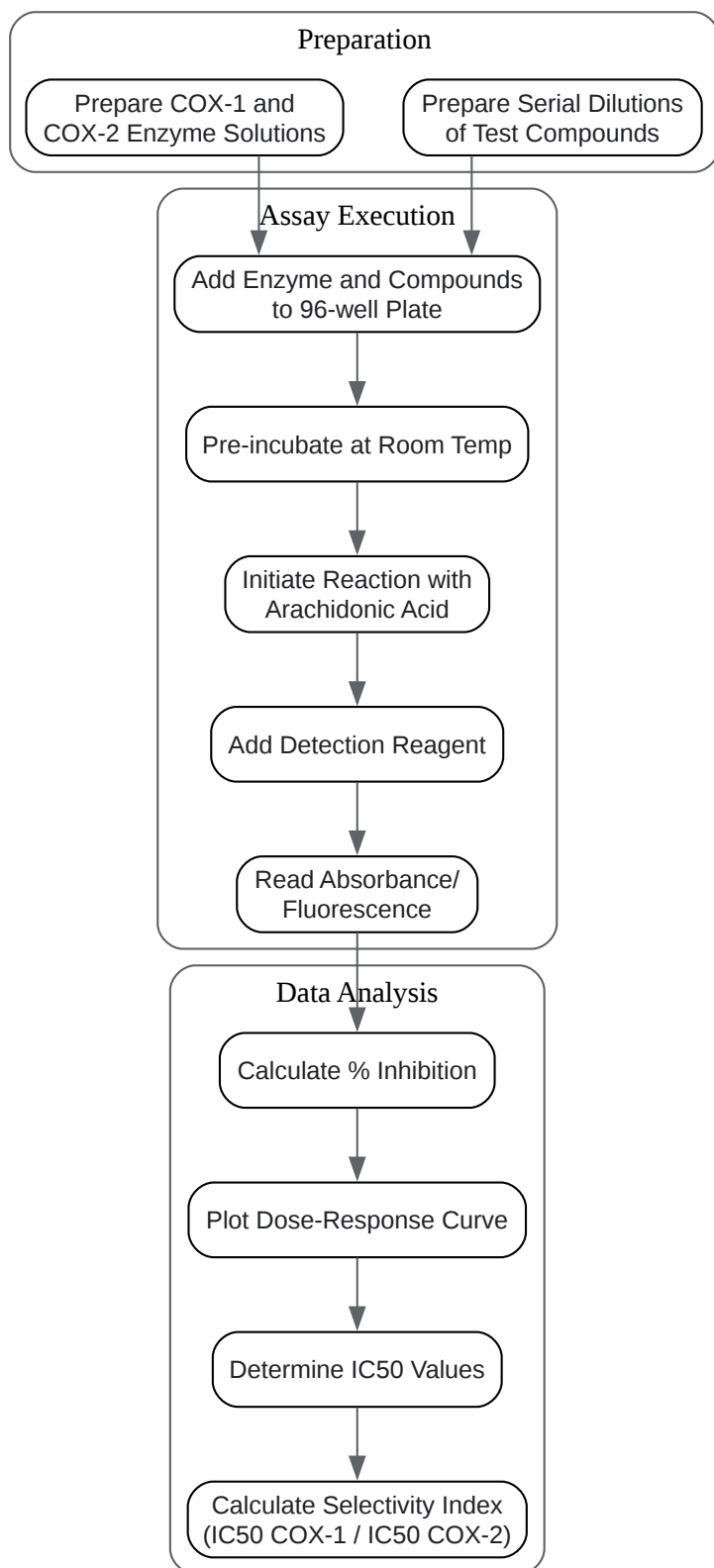
Core Structure-Activity Relationships of Diarylheterocyclic COX-2 Inhibitors

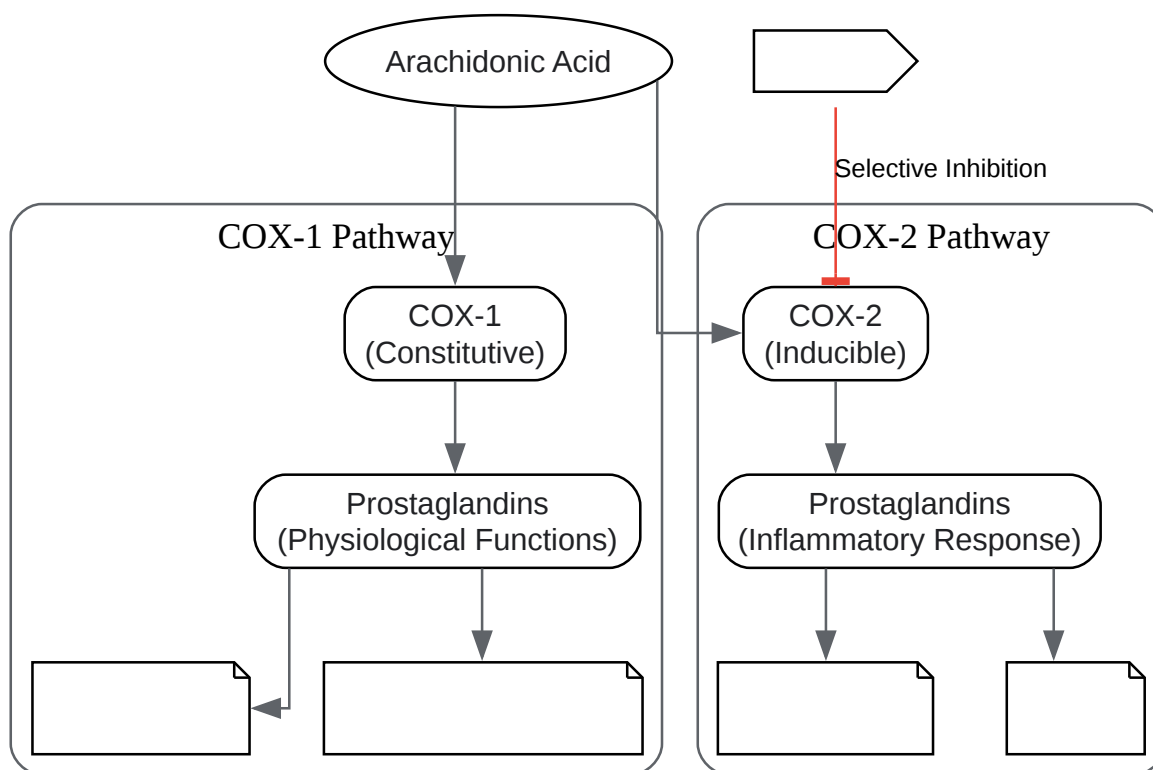
DuP-697 is a diarylheterocycle, and SAR studies on this class of compounds have revealed key structural features that are crucial for potent and selective COX-2 inhibition.[3]

- **Diaryl Heterocyclic Scaffold:** The core structure consists of two aromatic rings attached to a central heterocyclic ring. In the case of **DuP-697**, this is a thiophene ring.

- **cis-Stilbene Moiety:** The spatial arrangement of the two aryl rings is critical for selectivity. A cis-stilbene-like conformation allows the molecule to fit into the larger active site of COX-2.
- **Para-Substituent on an Aryl Ring:** The nature of the substituent at the para-position of one of the aryl rings plays a significant role in COX-2 selectivity. For **DuP-697**, this is a methylsulfonyl (SO₂CH₃) group.^[3]
- **Oxidation State of Sulfur:** For analogs containing a sulfur linkage, the oxidation state is important. Sulfones (SO₂) and sulfonamides (SO₂NH₂) are associated with COX-2 selectivity, whereas sulfides (S) and sulfoxides (SO) are not.^[3]







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- 3. Quantitative structure activity relationship studies of diaryl thiophen derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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